molecular formula C14H14N4O2 B12643763 Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- CAS No. 63528-77-8

Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl-

Cat. No.: B12643763
CAS No.: 63528-77-8
M. Wt: 270.29 g/mol
InChI Key: VXGCBOPWAROHBR-UHFFFAOYSA-N
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Description

Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- is a heterocyclic compound that belongs to the pteridine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- includes a fused ring system with nitrogen atoms, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- typically involves the reaction of formylmethylflavin with p-nitrobenzohydrazide. The reaction is carried out in 50% acetic acid, and the mixture is stirred for 3 hours at room temperature . The product is then characterized using various spectroscopic techniques such as NMR, mass spectrometry, and IR spectroscopy.

Industrial Production Methods

While specific industrial production methods for Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the pteridine ring.

    Substitution: Various substituents can be introduced to the pteridine ring through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pteridine derivatives, while substitution reactions can introduce various functional groups to the pteridine ring.

Scientific Research Applications

Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- involves its interaction with specific molecular targets. For example, it can inhibit the DNA binding of nuclear factor-κB, a transcription factor that regulates the expression of proteins involved in immunity and inflammation . This inhibition occurs through the compound’s ability to bind to the DNA-binding domain of the transcription factor, preventing it from interacting with DNA.

Comparison with Similar Compounds

Similar Compounds

    Pteridine-2,4(1H,3H)-dione: A closely related compound with similar structural features but different substituents.

    Benzo(g)pteridine-2,4(1H,3H)-dione: Another related compound with variations in the substituents on the pteridine ring.

Uniqueness

Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- is unique due to its specific substituents, which confer distinct chemical properties and biological activities. Its ability to inhibit nuclear factor-κB and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

63528-77-8

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

7,8-diethyl-1H-benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C14H14N4O2/c1-3-7-5-9-10(6-8(7)4-2)16-12-11(15-9)13(19)18-14(20)17-12/h5-6H,3-4H2,1-2H3,(H2,16,17,18,19,20)

InChI Key

VXGCBOPWAROHBR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1CC)N=C3C(=N2)C(=O)NC(=O)N3

Origin of Product

United States

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